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Compound Name: Probenecid-d14

Cat. No.: B563729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Probenecid-d14 in the

investigation of renal clearance mechanisms. Probenecid is a well-established inhibitor of

various renal transporters, and its deuterated form, Probenecid-d14, serves as an invaluable

tool, particularly as an internal standard in mass spectrometry-based assays. This document

outlines the key signaling pathways affected by probenecid, detailed experimental protocols for

in vitro and in vivo studies, and a summary of its impact on the renal clearance of various

compounds.

Introduction to Probenecid and Renal Clearance
Probenecid is a uricosuric agent that primarily functions by inhibiting transporters in the renal

proximal tubules responsible for the secretion and reabsorption of organic anions.[1][2] This

inhibitory action makes it a crucial tool for elucidating the pathways of drug elimination and for

studying drug-drug interactions (DDIs). The main transporters affected by probenecid include

Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane and Multidrug

Resistance-Associated Proteins (MRPs) on the apical membrane of renal proximal tubule cells.

[1][3] By competitively inhibiting these transporters, probenecid can decrease the renal

clearance of co-administered drugs that are substrates for these transporters, leading to

increased plasma concentrations and prolonged half-lives.[4][5]
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Probenecid-d14, a stable isotope-labeled version of probenecid, is an ideal internal standard

for liquid chromatography-mass spectrometry (LC-MS/MS) methods due to its similar chemical

and physical properties to the unlabeled drug, ensuring accurate quantification in biological

matrices.

Signaling Pathways and Mechanisms of Action
Probenecid's primary mechanism of action involves the competitive inhibition of renal

transporters. The following diagram illustrates the key transporters in a renal proximal tubule

cell and the inhibitory effect of probenecid.
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Probenecid's inhibition of renal transporters.

Quantitative Data on Probenecid Inhibition
Probenecid's inhibitory effects on renal transporters have been quantified in numerous studies.

The following tables summarize key findings.

Table 1: In Vitro Inhibition of Human OAT1 and OAT3 by Probenecid

Transporter Substrate
Inhibition Constant
(Ki)

Reference

hOAT1 Adefovir 18.6 ± 5.1 µM [2]

hOAT3 Benzylpenicillin 12.6 ± 4.2 µM [2]

hOAT1 Acamprosate ~13 µM [6]

hOAT1 - 4.3 - 12.5 µM [1]

hOAT3 - 4 - 9 µM [1]

hOAT1 5-Carboxyfluorescein IC50 = 15.9 µM

Table 2: In Vivo Effects of Probenecid on the Renal Clearance of Various Drugs
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Drug Species
Probenecid
Dose

Change in
Renal
Clearance

Reference

Adefovir Human 1500 mg ↓ 45% [2]

Benzylpenicillin Human 1500 mg ↓ 78% [2]

Furosemide Human 1 g
↓ from 128 to

44.0 ml/min
[7]

Acyclovir Human 1 g ↓ 33% [7]

Baricitinib Human - ↓ 69% [7]

Captopril Human -

↓ 73%

(enalapril/enalapr

ilat)

[7]

Ofloxacin Rat 15 mg/kg (IV) Reduced [8]

DA-1131 Rabbit 50 mg/kg
Decreased

Significantly
[9]

DA-1131 Rat 50 mg/kg
No Significant

Change
[9]

Hydrochlorothiazi

de
Rat 250 mg/kg/day GFR Increased [10]

Experimental Protocols
In Vitro OAT1/OAT3 Inhibition Assay Using HEK293 Cells
This protocol describes how to assess the inhibitory potential of a test compound on OAT1 and

OAT3 transporters stably expressed in Human Embryonic Kidney (HEK293) cells, using

probenecid as a positive control inhibitor.

Seed HEK293-OAT1/OAT3 cells
in 96-well plates

Incubate for 24h
at 37°C, 5% CO2

Wash cells with
pre-warmed HBSS

Pre-incubate with test compound
or Probenecid (10 min)

Add fluorescent substrate
(e.g., 5-CF)

Incubate for 10-20 min
at 37°C

Stop uptake by washing
with ice-cold HBSS

Lyse cells and measure
intracellular fluorescence Calculate IC50 values
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In vitro OAT inhibition assay workflow.

Materials:

HEK293 cells stably expressing human OAT1 or OAT3

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

96-well black-walled, clear-bottom plates

Hanks' Balanced Salt Solution (HBSS)

Probenecid (positive control inhibitor)

Test compound

5-carboxyfluorescein (5-CF) or other fluorescent OAT substrate

Cell lysis buffer

Fluorescence plate reader

Procedure:

Cell Seeding: Seed the HEK293-OAT1 or HEK293-OAT3 cells into 96-well plates at a density

of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

Cell Washing: After 24 hours, gently wash the cells three times with pre-warmed HBSS.

Pre-incubation: Add HBSS containing the test compound at various concentrations or

probenecid (e.g., 100 µM) to the respective wells. Incubate for 10 minutes at 37°C.

Substrate Addition: Add the fluorescent OAT substrate (e.g., 150 µM 5-CF) to each well.

Incubation: Incubate the plate for 10-20 minutes at 37°C.
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Stopping the Reaction: Terminate the uptake by washing the cells three times with ice-cold

HBSS.

Cell Lysis and Fluorescence Measurement: Lyse the cells using a suitable lysis buffer and

measure the intracellular fluorescence using a plate reader at an excitation/emission

wavelength of 490/530 nm for 5-CF.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound and determine the IC50 value.

In Vivo Renal Clearance Study in Rats
This protocol outlines a method to investigate the effect of probenecid on the renal clearance of

a test drug in rats.

Acclimatize Male
Sprague-Dawley rats

Surgically implant
catheters (jugular vein,
carotid artery, bladder)

Administer Probenecid
(e.g., 50 mg/kg, IV)

Administer Test Drug
(IV infusion)

Collect blood and urine
samples at timed intervals

Analyze drug concentrations
in plasma and urine

using LC-MS/MS

Calculate pharmacokinetic
parameters (CL, Vd, t1/2)

Compare parameters with
and without Probenecid

Click to download full resolution via product page

In vivo renal clearance study workflow.

Materials:

Male Sprague-Dawley rats (250-300 g)

Probenecid for injection

Test drug for injection

Anesthetic (e.g., isoflurane)

Surgical instruments for catheterization

Metabolic cages for urine collection

Blood collection tubes (e.g., with heparin)
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Centrifuge

LC-MS/MS system

Procedure:

Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. On the day

of the experiment, anesthetize the rats and surgically implant catheters in the jugular vein

(for drug administration), carotid artery (for blood sampling), and urinary bladder (for urine

collection).

Probenecid Administration: Administer a bolus intravenous dose of probenecid (e.g., 50

mg/kg) via the jugular vein catheter.[9] A control group should receive a vehicle injection.

Test Drug Administration: After a short equilibration period (e.g., 30 minutes), administer the

test drug as an intravenous bolus or infusion.

Sample Collection: Collect blood samples from the carotid artery at various time points (e.g.,

0, 5, 15, 30, 60, 120, 240, and 360 minutes) into heparinized tubes. Collect urine in fractions

over the course of the experiment.

Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma and urine

samples at -80°C until analysis.

Bioanalysis: Determine the concentrations of the test drug and probenecid in plasma and

urine samples using a validated LC-MS/MS method with Probenecid-d14 as an internal

standard.

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including clearance (CL),

renal clearance (CLR), volume of distribution (Vd), and elimination half-life (t½), using

appropriate software.

Data Comparison: Compare the pharmacokinetic parameters of the test drug in the presence

and absence of probenecid to determine the extent of OAT/MRP-mediated renal secretion.
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LC-MS/MS Analysis of Probenecid using Probenecid-d14
Internal Standard
This protocol provides a general framework for the quantitative analysis of probenecid in

biological matrices.

Instrumentation:

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

Reagents:

Probenecid analytical standard

Probenecid-d14 internal standard

Acetonitrile, Methanol, Formic Acid (LC-MS grade)

Ultrapure water

Procedure:

Sample Preparation:

Plasma/Serum: Perform protein precipitation by adding 3 volumes of cold acetonitrile

containing Probenecid-d14 to 1 volume of plasma. Vortex and centrifuge to pellet the

precipitated proteins. Transfer the supernatant for analysis.

Urine: Dilute the urine sample with mobile phase containing Probenecid-d14.

Chromatographic Separation:

Use a C18 reverse-phase column.

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid

(A) and acetonitrile with 0.1% formic acid (B).

Mass Spectrometric Detection:
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Use an electrospray ionization (ESI) source in negative ion mode.

Monitor the specific precursor-to-product ion transitions (MRM) for both probenecid and

Probenecid-d14.

Quantification:

Generate a calibration curve by plotting the peak area ratio of probenecid to Probenecid-
d14 against the concentration of the calibration standards.

Determine the concentration of probenecid in the unknown samples from the calibration

curve.

Conclusion
Probenecid-d14 is an essential tool for researchers investigating renal clearance mechanisms.

By acting as a potent inhibitor of key renal transporters and serving as a reliable internal

standard for bioanalysis, it enables the precise elucidation of drug transport pathways and the

quantitative assessment of drug-drug interactions. The protocols and data presented in these

application notes provide a solid foundation for designing and executing robust in vitro and in

vivo studies in the field of drug metabolism and pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7688195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7688195/
https://www.researchgate.net/publication/344223208_Drug_Metabolites_Potently_Inhibit_Renal_Organic_Anion_Transporters_OAT1_and_OAT3
https://www.medicinesinformation.co.nz/wp-content/uploads/2022/11/Pharmacokinetic-medicines-interactions-with-probenecid.pdf
https://www.researchgate.net/publication/51320284_Effects_of_Probenecid_and_Cimetidine_on_Renal_Disposition_of_Ofloxacin_in_Rats
https://pmc.ncbi.nlm.nih.gov/articles/PMC89027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89027/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2018.00849/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2018.00849/full
https://www.benchchem.com/product/b563729#using-probenecid-d14-to-investigate-renal-clearance-mechanisms
https://www.benchchem.com/product/b563729#using-probenecid-d14-to-investigate-renal-clearance-mechanisms
https://www.benchchem.com/product/b563729#using-probenecid-d14-to-investigate-renal-clearance-mechanisms
https://www.benchchem.com/product/b563729#using-probenecid-d14-to-investigate-renal-clearance-mechanisms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b563729?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

